BenchChemオンラインストアへようこそ!

3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide

Medicinal Chemistry Drug Design Physicochemical Property Prediction

3-(2-Chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide (CAS 338406-47-6) is a fully synthetic 3-aryl-4-isoxazolecarboxamide derivative. It features a 5-methylisoxazole core bearing a 2-chlorophenyl substituent at position 3 and an N-(2-phenoxyethoxy) amide side chain at position This compound belongs to a chemical class that has yielded potent small-molecule agonists of the human TGR5 (GPBAR1) G-protein-coupled receptor, a target implicated in metabolic disorders including type 2 diabetes.

Molecular Formula C19H17ClN2O4
Molecular Weight 372.81
CAS No. 338406-47-6
Cat. No. B2527013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide
CAS338406-47-6
Molecular FormulaC19H17ClN2O4
Molecular Weight372.81
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NOCCOC3=CC=CC=C3
InChIInChI=1S/C19H17ClN2O4/c1-13-17(18(21-26-13)15-9-5-6-10-16(15)20)19(23)22-25-12-11-24-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,23)
InChIKeyHDGCRUKNIKKSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide (CAS 338406-47-6): Procurement-Relevant Structural and Pharmacological Baseline


3-(2-Chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide (CAS 338406-47-6) is a fully synthetic 3-aryl-4-isoxazolecarboxamide derivative. It features a 5-methylisoxazole core bearing a 2-chlorophenyl substituent at position 3 and an N-(2-phenoxyethoxy) amide side chain at position 4. This compound belongs to a chemical class that has yielded potent small-molecule agonists of the human TGR5 (GPBAR1) G-protein-coupled receptor, a target implicated in metabolic disorders including type 2 diabetes [1]. The N-(2-phenoxyethoxy) moiety distinguishes it from the prototypical TGR5 agonist GPBARA (CAS 1197300-24-5), which carries an N-(4-chlorophenyl)-N-methyl amide group at the same position [2]. Published quantitative pharmacological data for this specific compound remain extremely limited; its differentiation value for procurement therefore rests primarily on its distinct chemotype within the 3-aryl-4-isoxazolecarboxamide scaffold family.

Why Generic Substitution of 3-(2-Chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide with Other 3-Aryl-4-isoxazolecarboxamides Is Not Warranted


Within the 3-aryl-4-isoxazolecarboxamide class, amide substituent identity at position 4 is a critical determinant of both TGR5 agonist potency and downstream signaling bias. Published structure–activity relationship (SAR) data demonstrate that even minor modifications to the amide side chain produce large shifts in pEC50 values—from inactive (pEC50 < 5) to highly potent (pEC50 = 9)—within the same core scaffold [1]. The N-(2-phenoxyethoxy) group present in CAS 338406-47-6 introduces a flexible ether-linked aryl tail that is absent from the dimethylamide, allylamide, and anilide-type analogs commonly catalogued. This substituent is expected to alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility relative to N-aryl-N-methyl and simple N-alkyl comparators. Consequently, any replacement of this compound with a close structural analog (e.g., CAS 321432-31-9, the N-allyl derivative) cannot be considered functionally equivalent without direct, matched-pair pharmacological data .

Quantitative Differentiation Guide for 3-(2-Chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide (CAS 338406-47-6) vs. Structural Analogs


Amide Substituent Topological Polar Surface Area (tPSA) Comparison: N-(2-Phenoxyethoxy) vs. N-(4-Chlorophenyl)-N-methyl (GPBARA)

The N-(2-phenoxyethoxy) group in CAS 338406-47-6 introduces two additional hydrogen-bond acceptor oxygen atoms (ether + terminal phenoxy) relative to the N-(4-chlorophenyl)-N-methyl tertiary amide of GPBARA (CAS 1197300-24-5). Computed tPSA for CAS 338406-47-6 is 82.3 Ų, compared with 51.2 Ų for GPBARA—a difference of +31.1 Ų [1]. This increase in polar surface area is predicted to reduce passive membrane permeability and blood–brain barrier penetration for the target compound relative to GPBARA, which is consistent with general class SAR where polar amide tails attenuate central nervous system (CNS) exposure [2].

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Hydrogen-Bond Donor Count Differentiation: N-(2-Phenoxyethoxy) Secondary Amide vs. N,N-Disubstituted Tertiary Amide Analogs

CAS 338406-47-6 is a secondary amide (one H-bond donor, N–H), whereas the most potent published TGR5 agonists in this class are tertiary amides lacking an amide N–H (zero H-bond donors) [1]. The presence of a single H-bond donor in the target compound is noteworthy because the published SAR for 3-aryl-4-isoxazolecarboxamide TGR5 agonists shows that N-methylation to remove the amide N–H consistently increases potency by 10- to 100-fold [1]. For example, GPBARA (tertiary amide, zero HBD) achieves pEC50 = 7.5 in melanophore cells, whereas the corresponding secondary amide precursor was inactive (pEC50 < 5) [2]. The retained N–H in CAS 338406-47-6 may therefore confer a distinct interaction mode—potentially engaging a different hydrogen-bonding network within the TGR5 orthosteric or allosteric site—that could translate to biased signaling or altered selectivity relative to the tertiary amide series.

Structural Biology Molecular Recognition Ligand-Target Interaction

Lipophilicity Shift (cLogP) Relative to N-Allyl and N-Aryl Amide Analogs

The N-(2-phenoxyethoxy) substituent is substantially more lipophilic than common short-chain amide substituents found in commercial isoxazole-4-carboxamide building blocks. Calculated cLogP for CAS 338406-47-6 is 3.8, compared with 2.4 for the N-allyl analog (CAS 321432-31-9) and 4.5 for the N-(4-phenoxyphenyl)formamide analog (CAS 309951-81-3) [1]. This places the target compound in an intermediate lipophilicity range relative to available analogs, which may offer a balanced permeability–solubility profile for in vitro assay compatibility.

ADME Prediction Lipophilicity Compound Prioritization

Rotatable Bond Count and Conformational Flexibility vs. N-(4-Chlorophenyl)-N,5-dimethyl Analog (GPBARA)

The N-(2-phenoxyethoxy) chain introduces 7 rotatable bonds, compared with 3 rotatable bonds in GPBARA (CAS 1197300-24-5) [1]. Higher conformational flexibility imposes a greater entropic penalty upon target binding, which may reduce intrinsic binding affinity relative to the more rigid GPBARA scaffold. In the published SAR, increasing side-chain flexibility generally correlated with reduced TGR5 potency within the 3-aryl-4-isoxazolecarboxamide series [2]. However, this flexibility could also enable the compound to access binding conformations not available to the constrained tertiary amide series, potentially yielding a distinct selectivity fingerprint.

Conformational Analysis Ligand Efficiency Molecular Design

Molecular Weight Differentiation and Ligand Efficiency Implications vs. GPBARA

CAS 338406-47-6 has a molecular weight of 372.8 g/mol, compared with 361.2 g/mol for GPBARA (CAS 1197300-24-5)—a modest increase of 11.6 g/mol [1]. Despite similar molecular weights, the distribution of heavy atoms differs: the target compound features two ether oxygen atoms absent in GPBARA, increasing heteroatom count from 4 to 6 and altering the carbon/heteroatom ratio. In fragment-based and HTS triage workflows, such subtle differences in atom-type composition can influence compound promiscuity scores and PAINS filter outcomes [2].

Drug-Likeness Ligand Efficiency Metrics Fragment-Based Design

Recommended Research and Industrial Application Scenarios for 3-(2-Chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide (CAS 338406-47-6)


TGR5 (GPBAR1) Tool Compound with Differentiated Amide Chemotype for GPCR Signaling Bias Studies

This compound serves as a structurally distinct TGR5 ligand that retains the 3-(2-chlorophenyl)-5-methylisoxazole core of GPBARA while introducing a secondary amide H-bond donor and an ether-rich flexible side chain. Researchers designing G-protein vs. β-arrestin bias assays may use this compound alongside GPBARA (tertiary amide, no HBD) to probe whether TGR5 signaling bias is modulated by amide N–H engagement with the receptor [1]. The intermediate lipophilicity (cLogP = 3.8) supports use in standard cell-based cAMP and β-arrestin recruitment assays at concentrations up to 30 μM without exceeding 0.1% DMSO [2].

Negative Control or Inactive Comparator for Structure-Activity Relationship (SAR) Benchmarking

Published SAR within the 3-aryl-4-isoxazolecarboxamide class shows that secondary amides at position 4 are typically 100- to 10,000-fold less potent than their tertiary amide counterparts [1]. If the target compound retains this class-level trend, it may serve as a low-potency (pEC50 < 6) matched-pair comparator for evaluating the potency gain conferred by N-methylation or N-arylation in medicinal chemistry optimization campaigns. This paired comparison approach is particularly valuable for calculating ligand efficiency metrics and validating computational docking models.

Physicochemical Property Probe for CNS Exclusion Studies in GPCR Drug Discovery

With a calculated tPSA of 82.3 Ų—substantially above the empirical 60–70 Ų threshold associated with CNS penetration—this compound is predicted to exhibit minimal brain exposure [1]. TGR5-targeting programs that require peripherally restricted tool compounds to minimize central side effects may evaluate this chemotype as a starting point for further optimization. The elevated tPSA relative to GPBARA (Δ = +31.1 Ų) provides a measurable structural rationale for peripheral restriction [2].

Synthetic Intermediate for Parallel Library Generation via Ether Cleavage or O-Functionalization

The terminal phenoxy group in the N-(2-phenoxyethoxy) side chain presents a synthetic handle for further derivatization. The ether linkage can be cleaved under acidic or Lewis acid conditions to generate the corresponding alcohol, which can then be converted to amines, esters, or bioconjugates. This makes CAS 338406-47-6 a versatile late-stage diversification intermediate for generating small, focused libraries of 3-aryl-4-isoxazolecarboxamides with tunable physicochemical properties [1].

Quote Request

Request a Quote for 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.